![molecular formula C7H8ClN3 B2424897 4-cyclopropyl-1H-imidazole-2-carbonitrile hydrochloride CAS No. 2173991-69-8](/img/structure/B2424897.png)
4-cyclopropyl-1H-imidazole-2-carbonitrile hydrochloride
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Description
“4-cyclopropyl-1H-imidazole-2-carbonitrile hydrochloride” is a chemical compound with the molecular formula C7H8ClN3 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
Imidazole, the core structure of “4-cyclopropyl-1H-imidazole-2-carbonitrile hydrochloride”, is known to contain two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . The cyclopropyl group is attached to the imidazole ring at the 4-position .Scientific Research Applications
Medicine
Imidazole derivatives have a wide range of biological and pharmacological activities . They play a pivotal role in the synthesis of biologically active molecules , such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .
Agriculture
Imidazole derivatives also act as selective plant growth regulators, fungicides, herbicides . This makes them valuable in the field of agriculture.
Green Chemistry
Nowadays, green chemistry and organometallic catalysis have extended the application of imidazoles as ionic liquids and N-heterocyclic carbenes (NHCs) . This contributes to the demand for environmentally friendly methods in chemical organic synthesis .
Industrial Applications
Imidazoles are utilized in a diverse range of applications . This includes traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications , functional materials , and catalysis .
Research and Development
The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed .
properties
IUPAC Name |
5-cyclopropyl-1H-imidazole-2-carbonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.ClH/c8-3-7-9-4-6(10-7)5-1-2-5;/h4-5H,1-2H2,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYIAPUXACIQJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=C(N2)C#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopropyl-1H-imidazole-2-carbonitrile hydrochloride |
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